![molecular formula C17H13F3N2O2 B5054839 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09291215 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has gained attention due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydrochromene core substituted with a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 393.36 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through various mechanisms, including caspase activation and inhibition of tubulin polymerization .
Case Study: MCF-7 Cell Line
In vitro studies have demonstrated that related chromene derivatives significantly inhibit the proliferation of the MCF-7 breast cancer cell line. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and reduced migration .
Anticholinesterase Activity
The compound has been evaluated for its potential as an anticholinesterase agent. Inhibitors of acetylcholinesterase (AChE) are crucial in treating Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that the trifluoromethyl substitution enhances inhibitory potency against AChE .
Table 2: AChE Inhibition Data
Compound | IC50 (μM) |
---|---|
2-amino derivative | 10.4 |
Related derivative | 5.4 |
Anti-inflammatory Activity
Chromene derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly relevant in this context. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced anti-inflammatory activity .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy, as it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing various diseases linked to oxidative damage .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells via caspase activation.
- Radical Scavenging : The structure allows it to effectively neutralize free radicals.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Several studies have reported that derivatives of chromene compounds exhibit anticancer properties. For instance, compounds similar to 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Agrochemical Applications
- Pesticidal Activity
- Herbicidal Properties
Material Science Applications
- Organic Light Emitting Diodes (OLEDs)
- Polymer Chemistry
Case Study 1: Anticancer Mechanism Exploration
A study conducted on the anticancer effects of chromene derivatives revealed that this compound inhibited cell proliferation in breast cancer cell lines through the induction of apoptosis via the mitochondrial pathway . This study highlighted the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study assessing various chromene derivatives against bacterial strains, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .
Case Study 3: OLED Performance Evaluation
Research into the application of this compound in OLED technology demonstrated that devices incorporating it showed improved brightness and efficiency compared to traditional materials. This was attributed to its favorable charge transport properties and luminescent characteristics .
Properties
IUPAC Name |
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)10-6-4-9(5-7-10)14-11(8-21)16(22)24-13-3-1-2-12(23)15(13)14/h4-7,14H,1-3,22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXFKAQXPAKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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